![molecular formula C18H24N6O B5400854 N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400854.png)
N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
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Overview
Description
N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as MP-470, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MP-470 has been shown to inhibit DNA damage response pathways, leading to increased sensitivity of cancer cells to radiation and chemotherapy.
Scientific Research Applications
N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of radiation therapy and chemotherapy in several types of cancer, including lung cancer, breast cancer, and glioblastoma. N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to inhibit the growth and metastasis of cancer cells.
Mechanism of Action
N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits DNA damage response pathways by targeting the ataxia-telangiectasia mutated (ATM) kinase and the ATM and Rad3-related (ATR) kinase. This leads to increased sensitivity of cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of radiation therapy and chemotherapy in several types of cancer. N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its potential use in combination with radiation therapy and chemotherapy to enhance the effectiveness of these treatments. However, one limitation of N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is its potential toxicity, which may limit its use in clinical settings.
Future Directions
For research on N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea include further studies on its mechanism of action, its potential use in combination with other cancer treatments, and its potential use in other types of cancer. Additionally, further studies on the toxicity of N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea are needed to determine its safety for use in clinical settings.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps, including the reaction of 4-methylphenylhydrazine with 4-chloro-3-nitropyridine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 1-pyrrolidinecarboxylic acid and isocyanate to form N-(4-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-4-6-15(7-5-14)23-18(25)20-9-8-19-16-12-17(22-13-21-16)24-10-2-3-11-24/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFFKBRPNQRVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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